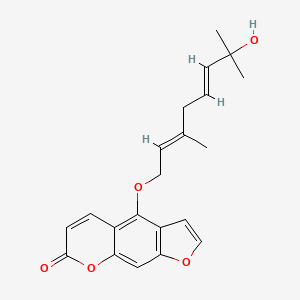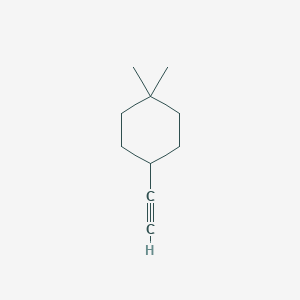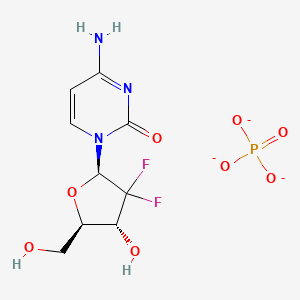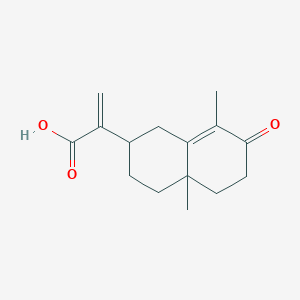
Notoptol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Notoptol is a naturally occurring coumarin compound that can be isolated from the fruit of Peucedanum alsaticum L . It belongs to the phenylpropanoids class of compounds and has a molecular formula of C21H22O5 with a molecular weight of 354.40 g/mol . This compound is known for its anti-inflammatory and analgesic properties, as well as its ability to stimulate melanin formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Notoptol can be isolated from the fruit of Peucedanum alsaticum L. using high-performance counter-current chromatography . The isolation process involves the use of solvents and chromatographic techniques to separate this compound from other constituents in the fruit.
Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Análisis De Reacciones Químicas
Types of Reactions: Notoptol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Notoptol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique chemical properties and potential as a building block for synthesizing other compounds. In biology and medicine, this compound’s anti-inflammatory and analgesic properties make it a candidate for developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of notoptol involves its interaction with various molecular targets and pathways. This compound has been shown to bind to specific proteins and enzymes, modulating their activity and leading to its observed biological effects . For example, this compound’s anti-inflammatory properties may be mediated through its interaction with inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Notoptol is similar to other coumarin compounds, such as notopterol and nodakenin, which are also isolated from plants in the Apiaceae family . this compound is unique in its specific chemical structure and biological activities. Unlike notopterol and nodakenin, this compound has been shown to have distinct anti-inflammatory and melanin-stimulating properties
List of Similar Compounds:- Notopterol
- Nodakenin
- p-Hydroxypenethylanisate
- 6′-O-trans-Feruloylnodakenin
Propiedades
Fórmula molecular |
C21H22O5 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-15-6-7-19(22)26-18(15)13-17-16(20)9-12-24-17/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+ |
Clave InChI |
WIEGIEBFVOUTDV-OVXNXNIRSA-N |
SMILES isomérico |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C/C=C/C(C)(C)O |
SMILES canónico |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC=CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B12309482.png)
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B12309488.png)

![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)


![3-ethynyl-6,8,8-trimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12309525.png)


![rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione](/img/structure/B12309540.png)
![(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B12309546.png)
![6-(2,5-Dimethoxybenzyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12309547.png)
![(1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol](/img/structure/B12309552.png)

